2-Amino-3-(4-methylcyclohexyl)propanamide
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Overview
Description
2-Amino-3-(4-methylcyclohexyl)propanamide is an organic compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . This compound is characterized by the presence of an amino group, a cyclohexyl ring with a methyl substituent, and a propanamide moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 2-Amino-3-(4-methylcyclohexyl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcyclohexylamine with acrylonitrile, followed by hydrogenation to yield the desired product . The reaction conditions typically include the use of a suitable solvent, such as ethanol or methanol, and a hydrogenation catalyst like palladium on carbon.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
2-Amino-3-(4-methylcyclohexyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides can introduce new substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-3-(4-methylcyclohexyl)propanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biochemical pathways and as a probe to investigate enzyme-substrate interactions.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or drug delivery systems, often involves this compound.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-methylcyclohexyl)propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclohexyl ring provides hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, such as enzymes or receptors. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
2-Amino-3-(4-methylcyclohexyl)propanamide can be compared with other similar compounds, such as:
Propanamide: A simpler amide with the formula C3H7NO, used in various organic synthesis reactions.
Cyclohexylamine: An amine with the formula C6H11NH2, used as a precursor in the synthesis of various organic compounds.
4-Methylcyclohexylamine: An amine with a similar structure but without the propanamide moiety, used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and research applications.
Properties
Molecular Formula |
C10H20N2O |
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Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-amino-3-(4-methylcyclohexyl)propanamide |
InChI |
InChI=1S/C10H20N2O/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h7-9H,2-6,11H2,1H3,(H2,12,13) |
InChI Key |
CMNIDKJVXWHVFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CC(C(=O)N)N |
Origin of Product |
United States |
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